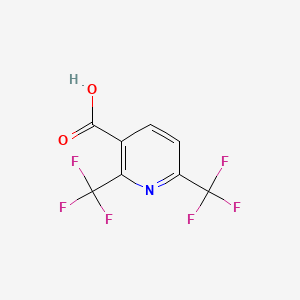

2,6-Bis(trifluoromethyl)nicotinic acid

Vue d'ensemble

Description

“2,6-Bis(trifluoromethyl)nicotinic acid” is a chemical compound with the molecular formula C8H3F6NO2 . It is used as a pharmaceutical intermediate and can be used as a biochemical reagent for life science related research .

Synthesis Analysis

The synthesis of “this compound” and its derivatives has been discussed in several papers . One common method involves the reaction of nicotinic acid with trifluoromethyl iodide and sodium ethoxide . The product can then be further esterified with ethanol to obtain the desired compound .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by its molecular formula C8H3F6NO2 . The average mass of the molecule is 259.105 Da .

Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the search results, it’s known that this compound can participate in various chemical reactions due to its functional groups .

Physical and Chemical Properties Analysis

“this compound” is a white powder with a melting point of 193-197 °C . It has a boiling point of 259.3℃ at 760 mmHg. Its density is 1.484 g/cm3. Its flash point, refractive index, and vapor pressure are 110.6℃, 1.475, and 0.007mmHg at 25°C, respectively .

Applications De Recherche Scientifique

Pharmacological Receptor Identification and Effects

2,6-Bis(trifluoromethyl)nicotinic acid is structurally related to nicotinic acid (niacin), a B-complex vitamin known for its lipid-lowering effects. A significant application in pharmacology involves the identification of specific receptors for nicotinic acid, such as PUMA-G and HM74, which mediate its anti-lipolytic effect in adipose tissue. This discovery aids in understanding how nicotinic acid decreases lipolysis, potentially guiding the development of new drugs to treat dyslipidemia (Tunaru et al., 2003).

Chemical Synthesis and Material Science

In the realm of organic synthesis, this compound derivatives are key intermediates in producing various bioactive compounds and materials. An example includes the efficient synthesis of these derivatives from simpler fluorinated precursors, demonstrating their importance in manufacturing pharmaceuticals, such as COMT inhibitors (Kiss et al., 2008). Additionally, novel sulfonated thin-film composite nanofiltration membranes, incorporating sulfonated aromatic diamine monomers derived from similar structures, have shown improved water flux and dye treatment capabilities, underscoring their potential in environmental applications (Liu et al., 2012).

Antioxidative and Vasorelaxation Properties

Research into thionicotinic acid derivatives, which are structurally related to this compound, has revealed their antioxidative and vasorelaxant properties. These compounds could potentially be developed as therapeutics for diseases where oxidative stress and vascular tension are contributing factors (Prachayasittikul et al., 2010).

Herbicidal Activity

Nicotinic acid and its derivatives also exhibit herbicidal activity, with some novel N-(arylmethoxy)-2-chloronicotinamides showing potent effects against various plants. This application highlights the agricultural potential of compounds related to this compound in controlling weed growth (Yu et al., 2021).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to wear personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, and clothing .

Orientations Futures

“2,6-Bis(trifluoromethyl)nicotinic acid” and its derivatives have potential applications in various fields. For instance, they have been used in the synthesis of seminolipid and its analogues . Moreover, they are being explored for their potential use in the treatment of HIV-1 . It’s expected that many novel applications of this compound will be discovered in the future.

Mécanisme D'action

Target of Action

It is known that nicotinic acid derivatives, such as this compound, often interact with nicotinic receptors . These receptors play a crucial role in signal transmission in the nervous system .

Mode of Action

The biological activities of trifluoromethylpyridine (tfmp) derivatives, which include this compound, are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Biochemical Pathways

It is known that nicotinic acid and its derivatives can influence various biochemical pathways, including lipid metabolism .

Result of Action

It is known that tfmp derivatives have been used in the protection of crops from pests , suggesting that they may have insecticidal or pesticidal effects.

Propriétés

IUPAC Name |

2,6-bis(trifluoromethyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F6NO2/c9-7(10,11)4-2-1-3(6(16)17)5(15-4)8(12,13)14/h1-2H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHDLZWKUPOEICN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C(=O)O)C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F6NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]benzamide](/img/structure/B2869934.png)

![3-((4-bromobenzyl)thio)-7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2869945.png)

![4-(Pyridin-3-ylmethyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2869952.png)